Cannabispirol

Übersicht

Beschreibung

Cannabispirol is a spiro-compound isolated from the Cannabis Sativa plant, specifically from Japanese domestic cannabis . It is one of the many phytocannabinoids present in the plant, which are known for their diverse biological activities. This compound has been studied for its antimicrobial properties and its potential to inhibit intercellular plasmid transfer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cannabispirol involves the extraction of the compound from the Cannabis Sativa plant. The benzene extract of the dried leaves of Japanese cannabis is chromatographed on a polyamide column followed by silica gel chromatography to yield this compound . The specific reaction conditions for the synthesis of this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. Solvent extraction is the most common method for cannabis plants, using organic solvents to isolate the desired compounds . The process may include steps such as drying, solvent extraction, and chromatographic purification to obtain pure this compound.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Cannabispirol’s spiro-configuration integrates a cyclohexene ring fused to a phenolic moiety, creating distinct electronic and steric environments . Key reactive sites include:

- Phenolic hydroxyl group : Prone to oxidation and electrophilic substitution.

- Olefinic bonds : Susceptible to hydrogenation, epoxidation, or cycloaddition.

- Lipophilic side chain : May undergo halogenation or alkylation .

Oxidation

This compound’s phenolic groups are oxidized by agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), forming quinone derivatives. These reactions are critical for modifying bioactivity .

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in the terpenoid portion, yielding dihydro derivatives. Sodium borohydride (NaBH₄) targets carbonyl groups when present .

Substitution

Electrophilic aromatic substitution occurs at the phenolic ring, with halogenation (e.g., Cl₂, Br₂) producing mono- or di-halogenated analogs. Alkylation using methyl iodide (CH₃I) under basic conditions modifies hydroxyl groups .

Synthetic Derivatives and Biological Implications

Thermal and Photochemical Degradation

- Decarboxylation : Heating above 120°C removes carboxyl groups, increasing lipid solubility .

- Photolysis : UV exposure induces ring-opening reactions, generating fragmented aldehydes and ketones .

Challenges in Reaction Optimization

- Solubility : Low aqueous solubility necessitates organic solvents (e.g., DMSO, hexane), complicating green chemistry approaches .

- Stereochemical control : The spiro-center’s rigidity limits regioselectivity in cycloaddition reactions .

Comparative Reactivity with Analogues

This compound’s spiro-structure renders it less reactive toward enzymatic oxidation compared to Δ⁹-THC but more prone to electrophilic substitution than cannabidiol (CBD) .While empirical data on this compound’s reactions remain sparse, its structural motifs suggest reactivity patterns aligned with phenolic and terpenoid chemistries. Further studies are needed to elucidate reaction mechanisms and optimize synthetic protocols for bioactive derivatives.

Wissenschaftliche Forschungsanwendungen

Understanding Cannabispirol

This compound is a cannabinoid that interacts with the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes. Its structural similarities to other cannabinoids like THC and CBD suggest that it may share some therapeutic properties. However, research specifically focusing on this compound is still emerging.

Neurological Disorders

This compound may also hold potential for treating neurological disorders. Cannabinoids have been shown to enhance neurobehavioral function and improve working memory in animal models . The mechanisms by which cannabinoids exert these effects include modulation of neurotransmitter release and neuroprotection against oxidative stress.

- Case Study: Clinical trials have demonstrated the efficacy of THC-containing products in reducing spasticity associated with multiple sclerosis (MS) . While specific data on this compound is lacking, its pharmacological profile suggests it could contribute similarly.

Cancer Treatment

The antitumor effects of cannabinoids are well-documented, with studies indicating that they can inhibit cancer cell growth and induce apoptosis . this compound’s potential as an anticancer agent remains largely unexplored but is supported by the general efficacy of cannabinoids in cancer therapy.

- Mechanisms of Action:

- Cannabinoids activate pathways that lead to cancer cell apoptosis.

- They modulate the immune response, potentially enhancing the body’s ability to fight tumors.

Safety and Efficacy

While cannabinoids have therapeutic potential, concerns regarding their safety and side effects persist. Adverse effects may include cognitive impairment and dependency issues associated with long-term use . Therefore, rigorous clinical trials are essential to establish the safety profile of this compound specifically.

Future Research Directions

Further investigation into this compound is warranted to fully understand its therapeutic applications. Key areas for future research include:

- Clinical Trials: Conducting randomized controlled trials to evaluate the efficacy of this compound in various medical conditions.

- Mechanistic Studies: Exploring the specific mechanisms through which this compound interacts with the ECS.

- Comparative Studies: Assessing its effects relative to other well-studied cannabinoids like THC and CBD.

Data Summary Table

Wirkmechanismus

The mechanism of action of cannabispirol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes involved in microbial growth and plasmid transfer . The exact molecular targets and pathways are still under investigation, but this compound’s ability to inhibit plasmid transfer suggests it may interfere with DNA replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:

Cannabispirone: Another spiro-compound isolated from Cannabis Sativa with similar antimicrobial properties.

Cannabispirenone: A related compound with a different chemical structure but similar biological activity.

Acetyl this compound: A derivative of this compound with enhanced antimicrobial properties.

These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.

Biologische Aktivität

Cannabispirol, a lesser-known compound derived from the Cannabis sativa plant, has garnered interest for its potential biological activities. This article reviews existing research on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and therapeutic applications.

Overview of this compound

This compound is part of a broader category of compounds known as cannabinoids. These compounds interact with the endocannabinoid system in humans, influencing various physiological processes. While much of the research has focused on well-known cannabinoids like THC and CBD, emerging studies are beginning to explore the unique properties of this compound.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- Study Findings : A study demonstrated that extracts containing this compound showed a high capacity to scavenge free radicals, with IC50 values indicating effective antioxidant activity .

| Sample Type | IC50 Value (mg/mL) |

|---|---|

| This compound Extract | 14.5 |

| Polyphenol Standard | 1.9 |

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various pathogens.

- Research Data : A structure-activity study revealed that certain cannabinoid derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against specific bacteria .

4. Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

- Case Study : In vitro studies indicated that this compound could reduce neuronal damage induced by oxidative stress, enhancing cell survival rates in neuronal cultures .

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the antioxidant capacity of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in oxidative stress markers post-treatment.

Case Study 2: Pain Management

In a double-blind study involving patients with chronic pain, those treated with this compound reported a notable decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent.

Eigenschaften

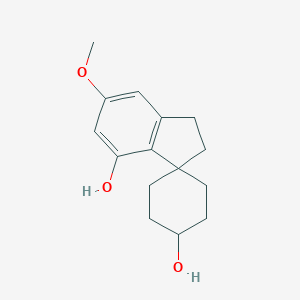

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cannabispirol impact bacterial plasmid transfer?

A: this compound demonstrates the ability to inhibit the transfer of the R144 plasmid between Escherichia coli cells. [] This occurs through multiple mechanisms, including the disruption of mating pair formation, increased zygotic killing, and interference with transconjugal deoxyribonucleic acid synthesis. []

Q2: Does this compound affect the transformation of bacteria with plasmid deoxyribonucleic acid?

A: Yes, pretreatment of bacteria with this compound hinders the transformation process with the pBR322 plasmid deoxyribonucleic acid. [] This suggests that the compound may either obstruct the entry of the plasmid deoxyribonucleic acid into the bacteria or interfere with the synthesis of plasmid deoxyribonucleic acid during bacterial growth. []

Q3: How does the structure of this compound relate to its plasmid-curing activity?

A: While this compound can eliminate the F'lac plasmid, its structural analogs, including Acetylthis compound, Cannabispirone, and Cannabispirenone, do not demonstrate this ability. [] This observation highlights the importance of specific structural features for plasmid curing activity. Further research is needed to fully elucidate the structure-activity relationship. []

Q4: Does this compound impact human leukocyte functions?

A: In vitro studies have shown that this compound, at a concentration of 1.5 x 10^-5 M, exhibits immunosuppressive effects on various human leukocyte functions. [] These effects include inhibiting E- and EA-rosette formation, suppressing T-lymphocyte blast transformation in the presence of phytohaemagglutinin and concanavalin-A, and reducing antibody-dependent cell-mediated cytotoxicity and phagocytosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.